molecular formula C18H20O4 B12110991 1,1'-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) CAS No. 18513-98-9

1,1'-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene)

Cat. No.: B12110991
CAS No.: 18513-98-9
M. Wt: 300.3 g/mol
InChI Key: VGPRCRYWPJJTKG-AATRIKPKSA-N
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Description

1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) is an organic compound characterized by the presence of two 3,4-dimethoxybenzene groups connected via an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) typically involves the coupling of two 3,4-dimethoxybenzene units through an ethene linkage. This can be achieved via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethene bridge. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups onto the benzene rings.

Scientific Research Applications

1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical studies to investigate enzyme interactions and binding affinities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4,5-Trimethoxyphenethylamine (Mescaline): A psychoactive compound with an additional methoxy group at the 5 position.

Uniqueness: 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) is unique due to its ethene bridge, which imparts distinct electronic and steric properties compared to its analogues. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

18513-98-9

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C18H20O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h5-12H,1-4H3/b6-5+

InChI Key

VGPRCRYWPJJTKG-AATRIKPKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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